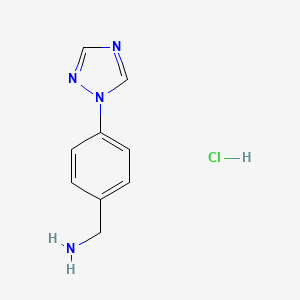

(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine hydrochloride

Description

(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine hydrochloride is a heteroaromatic amine salt comprising a phenyl ring substituted at the para-position with a 1,2,4-triazole moiety and a methanamine group. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and chemical applications. The triazole ring, a nitrogen-rich heterocycle, is critical for hydrogen bonding and π-π interactions, often linked to biological activity, such as antifungal properties observed in drugs like fluconazole .

Properties

IUPAC Name |

[4-(1,2,4-triazol-1-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13;/h1-4,6-7H,5,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVRTXPEJQCVOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)N2C=NC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107633-38-4 | |

| Record name | Benzenemethanamine, 4-(1H-1,2,4-triazol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1107633-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine hydrochloride typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.

Attachment to Phenyl Group: The triazole ring is then attached to a phenyl group through a nucleophilic aromatic substitution reaction.

Introduction of Methanamine Group: The phenyl group is further functionalized with a methanamine group through a reductive amination reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or amides.

Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of imines or amides.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Introduction of various substituents onto the phenyl ring.

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as an antimicrobial agent.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.

Industry:

- Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. The phenyl and methanamine groups can further modulate the compound’s binding affinity and specificity. This compound may inhibit enzyme activity by binding to the active site or by interacting with key residues involved in catalysis.

Comparison with Similar Compounds

Triazole Derivatives with Alkyl Substituents

- 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Hydrochloride (): Structural Differences: A methyl group at the triazole’s 5-position and an ethanamine chain (vs. methanamine). The longer ethanamine chain may alter binding kinetics in biological targets. Molecular Weight: 162.62 g/mol (C₅H₁₁ClN₄).

Heterocycle-Substituted Analogs

Thiazole-Containing Analogs

- (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride (): Structural Differences: Thiazole replaces triazole; chlorine substituent on phenyl. The electron-withdrawing Cl may affect aromatic electrophilicity. Molecular Weight: 255.16 g/mol (C₁₀H₁₀Cl₂N₂S).

Ethylamine Chain Variants

- 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine Hydrochloride ():

- Structural Differences : Ethylamine chain instead of methanamine.

- Impact : The additional methylene group may confer flexibility, affecting binding pocket accommodation in enzymes.

- Molecular Weight : 224.69 g/mol (C₁₀H₁₃ClN₄).

Key Research Findings

Pharmacological Relevance

- The triazole moiety in the target compound mirrors fluconazole (), a known antifungal agent. However, the absence of a difluorophenyl group (as in fluconazole) may reduce potency against Candida species .

- Thiazole analogs () exhibit divergent bioactivity profiles, with sulfur enhancing metal-binding capacity in catalytic applications .

Physicochemical Properties

- Solubility : Hydrochloride salts generally improve aqueous solubility. The target compound’s molecular weight (210.66 g/mol) suggests moderate solubility, while pyridine derivatives () may exhibit higher polarity.

- Stability : Compounds with electron-withdrawing groups (e.g., Cl in ) show enhanced stability under acidic conditions.

Data Table: Structural and Property Comparison

Table 1. Key Properties of (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine HCl and Analogs

Biological Activity

(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine hydrochloride, also known as CAS No. 1107633-38-4, is a compound featuring a triazole ring connected to a phenyl group and a methanamine moiety. This compound has garnered attention due to its potential biological activities, particularly as an aromatase inhibitor and in various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with cytochrome P450 enzymes. Similar triazole derivatives have been shown to bind to the iron in the heme moiety of these enzymes, inhibiting their activity. This inhibition plays a crucial role in regulating estrogen synthesis by blocking aromatase, which is vital in the treatment of hormone-responsive cancers such as breast cancer.

Pharmacokinetics

The presence of the 1,2,4-triazole moiety influences the compound's physicochemical properties including solubility and lipophilicity. These properties are essential for its absorption and distribution within biological systems.

Biological Activity Overview

The compound exhibits a variety of biological activities:

- Anticancer Activity : Several studies have indicated that triazole derivatives can exert cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) cells .

- Antifungal Properties : The triazole ring is well-known for its antifungal activity, particularly against pathogens like Candida species and Aspergillus .

- Antibacterial Effects : Research indicates that triazole derivatives can also inhibit bacterial growth, showcasing effectiveness against strains like MRSA .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Key Activity | IC50 (µM) |

|---|---|---|---|

| (4-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine hydrochloride | Structure | Anticancer | 15.63 |

| (4-(1H-1,2,4-Triazol-1-yl)phenol) | Structure | Antifungal | 0.046 - 3.11 |

| (4-(1H-1,2,4-Triazol-5(4H)-thione) | Structure | Antibacterial | MIC: 0.68 |

Case Studies

A notable study investigated the efficacy of triazole derivatives on breast cancer cells. The results demonstrated that certain derivatives led to increased expression of p53 and activation of apoptotic pathways in MCF-7 cells. This suggests that this compound may induce apoptosis through similar mechanisms .

Another study focused on the antibacterial properties of various triazole compounds against MRSA. The findings revealed that modifications in the phenyl ring significantly influenced antibacterial potency, highlighting the importance of structural variations in enhancing biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.